
GSK1059865
概要
説明
GSK1059865は、オレキシン1受容体の強力かつ選択的な拮抗薬です。 オレキシン受容体は、報酬処理、感情、痛み、摂食、依存症、睡眠覚醒サイクルなど、さまざまな生理機能の調節に関与しています 。 This compoundは、オレキシン1受容体に対して高い親和性を示し、オレキシン2受容体およびその他の受容体に対して100倍以上の選択性を示しています .
科学的研究の応用
GSK1059865 has several scientific research applications, including:
Neuroimaging: It is used as a positron emission tomography (PET) radioligand for imaging orexin 1 receptors in the brain.
Behavioral Studies: The compound has been used to study the role of orexin 1 receptors in reward processing, addiction, and feeding behavior.
Pharmacological Research: This compound is used to investigate the effects of orexin 1 receptor antagonism on various physiological and pathological conditions.
Drug Development: The compound aids in the development of new drugs targeting orexin 1 receptors for the treatment of disorders such as addiction and sleep disorders.
作用機序
GSK1059865は、オレキシン1受容体に選択的に結合して拮抗することにより、その効果を発揮します。 この受容体は、報酬処理、感情、痛み、摂食、依存症、睡眠覚醒サイクルの調節に関与しています 。 オレキシン1受容体を遮断することにより、this compoundはこれらの生理機能を調節し、依存症や睡眠障害などの状態における潜在的な治療効果をもたらします .
類似の化合物との比較
This compoundは、他の類似の化合物と比較して、オレキシン1受容体に対する高い選択性においてユニークです。いくつかの類似の化合物には、以下が含まれます。
JNJ1037049: オレキシン2受容体に対する選択性を有する別のオレキシン受容体拮抗薬.
スボレキサント: 不眠症の治療に使用されるデュアルオレキシン受容体拮抗薬.
SB-334867: 研究研究で使用される選択的なオレキシン1受容体拮抗薬
生化学分析
Biochemical Properties
GSK1059865 plays a significant role in biochemical reactions by interacting with the orexin 1 receptor (OX1R). It exhibits high affinity for OX1R with a binding constant (K_B) of 2 nM and more than 100-fold selectivity over OX2R and other receptors . The compound’s interaction with OX1R involves non-surmountable antagonism, leading to a dose-dependent rightward shift of the OXA EC50 and a decrease in the agonist maximal response . This interaction is crucial for its effects on various physiological processes.
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease ethanol drinking in a dose-dependent manner in CIE-exposed mice, while having limited or no effect on sucrose intake . Additionally, this compound modulates functional responses in striatal terminals, which are associated with reward-processing and goal-oriented behaviors . These effects highlight the compound’s potential in addressing addiction and related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the orexin 1 receptor and inhibiting its activity. This inhibition leads to a decrease in the agonist maximal response and a rightward shift of the OXA EC50 . The compound’s high affinity and selectivity for OX1R make it a potent antagonist, effectively modulating the receptor’s activity and influencing various physiological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in phosphate buffer for at least 2.5 hours . In vivo studies have shown that this compound produces a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . These findings suggest that the compound’s effects can vary depending on the duration and conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In CIE-exposed mice, the compound significantly decreases ethanol drinking in a dose-dependent manner . In air-exposed mice, this compound decreases drinking only at the highest dose used . These results indicate that the compound’s efficacy and potential adverse effects are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s low molecular weight (436 Da), moderate lipophilicity (clog D7.4, 3.18), and low polarity (tPSA, 53.9) are conducive to good brain entry . These properties facilitate its distribution and metabolism within the body, allowing it to effectively target the orexin 1 receptor.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s desirable CNS PET radioligand properties, such as low molecular weight and moderate lipophilicity, enable good brain entry and distribution . These characteristics are essential for its effectiveness in modulating orexin 1 receptor activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with the orexin 1 receptor, which is primarily located in the brain, highlights its potential for targeting specific neural substrates involved in reward-processing and goal-oriented behaviors .
準備方法
GSK1059865の合成には、いくつかのステップが含まれます。 方法の1つには、室温でtert-ブトキシカリウムの存在下、前駆体化合物を炭素-11標識ヨードメタンで処理し、その後、高温でBoc保護基を酸性的に除去することが含まれます 。 次に、化合物を精製して使用のために製剤化します 。 this compoundの工業的生産方法は広く文書化されていませんが、合成には通常、標準的な有機化学的手法と精製方法が含まれます。
化学反応の分析
類似化合物との比較
GSK1059865 is unique in its high selectivity for the orexin 1 receptor compared to other similar compounds. Some similar compounds include:
特性
IUPAC Name |
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



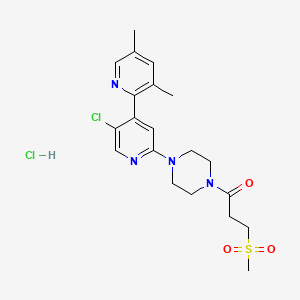
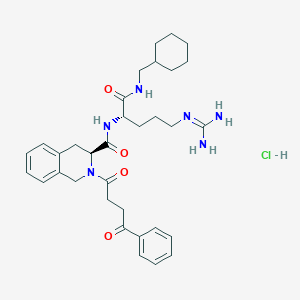
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

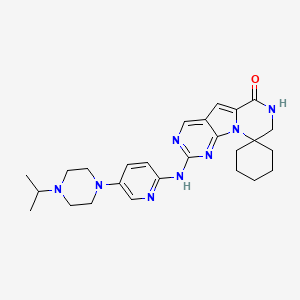

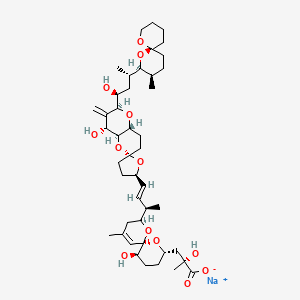
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)


![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
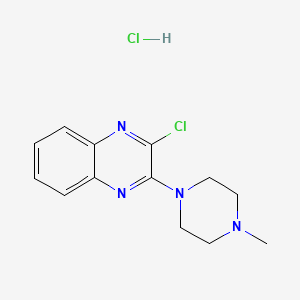
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
